molecular formula C15H16ClN3O2S2 B4698248 4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

Cat. No. B4698248
M. Wt: 369.9 g/mol
InChI Key: GOEDYSIPUGJTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide (CBT) is a compound that has been extensively studied for its potential in various scientific research applications.

Mechanism of Action

4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exert antimicrobial activity by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide in lab experiments is its broad range of potential applications in various disease models. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

For 4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide research include further investigation into its potential as a therapeutic agent in various diseases, as well as the development of more efficient synthesis methods and derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanisms underlying its various biological effects.

Scientific Research Applications

4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and microbial infections. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exert antimicrobial activity against various pathogens.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-sulfamoylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S2/c16-13-5-1-11(2-6-13)9-18-15(22)19-10-12-3-7-14(8-4-12)23(17,20)21/h1-8H,9-10H2,(H2,17,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEDYSIPUGJTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NCC2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.